molecular formula C13H24N2O4 B7931872 (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931872
M. Wt: 272.34 g/mol
InChI Key: NRPFNGSXUGUQQM-JTQLQIEISA-N
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Description

The compound "(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position and a carboxymethyl-methyl-aminomethyl substituent at the 2-position of the pyrrolidine ring. This structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, where the tert-butyl ester acts as a protective group for carboxylic acids, and the aminomethyl side chain enables further functionalization.

Properties

IUPAC Name

2-[methyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPFNGSXUGUQQM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as Boc-Pro-ψ(CH2NH)-Gly-OH, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.

  • Molecular Formula : C12H22N2O4
  • Molar Mass : 258.31 g/mol
  • CAS Number : 204200-06-6

Structural Characteristics

The compound features a pyrrolidine ring with a carboxymethyl and methylamino substitution, contributing to its biological activity. The tert-butyl ester group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives containing β-amino acid moieties. For instance, compounds similar to (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine have shown activity against various viruses.

Case Study: Neuraminidase Inhibition

A related compound, (3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid, demonstrated modest neuraminidase inhibition with an IC50 of 50 μM. This suggests that modifications to the pyrrolidine structure can yield effective antiviral agents targeting viral enzymes .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against multiple bacterial strains. In vitro tests showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus cereus250
Pseudomonas aeruginosa250

These results indicate that while the compound exhibits some antibacterial properties, its therapeutic value may be limited due to high MIC values .

Anti-inflammatory Activity

The anti-inflammatory potential of (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine has been explored through various assays measuring cytokine production and cellular responses.

In Vivo Studies

In murine models, compounds similar to this pyrrolidine derivative have been shown to inhibit carrageenan-induced footpad edema and contact sensitivity. These findings suggest a comparable potency to established anti-inflammatory drugs like tacrolimus .

Scientific Research Applications

a. Drug Development

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its role as a potential therapeutic agent. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

Case Study : Research has demonstrated that derivatives of this compound can exhibit improved efficacy in inhibiting certain enzymes related to metabolic disorders, making it a candidate for developing treatments for conditions like diabetes and obesity .

b. Anticancer Research

The compound's ability to interact with cellular pathways has led to studies focusing on its anticancer properties. It is hypothesized that the compound may induce apoptosis in cancer cells through modulation of signaling pathways.

Case Study : A study showed that certain analogs of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

a. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its structural features that allow it to interact with active sites of enzymes.

Enzyme TargetInhibition TypeReference
Dipeptidyl Peptidase IV (DPP-IV)Competitive Inhibition
AcetylcholinesteraseNon-competitive Inhibition

These studies are crucial for understanding how modifications to the compound can lead to enhanced inhibition, which is vital for drug design.

b. Synthesis of Peptides

This compound serves as a building block in peptide synthesis, particularly in the creation of cyclic peptides that have shown promise in therapeutic applications.

Chemical Synthesis and Modifications

The compound is often used as a precursor in synthetic organic chemistry due to its reactive functional groups, allowing for various modifications that can lead to new compounds with desirable properties.

a. Synthesis Pathways

Several synthetic pathways have been developed for the preparation of this compound, emphasizing its versatility:

Synthesis MethodDescription
Direct AminationInvolves the reaction of pyrrolidine derivatives with carboxymethyl groups under specific conditions to yield the target compound.
Coupling ReactionsUtilizes coupling agents to facilitate the formation of peptide bonds with other amino acids or peptide fragments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester" with structurally related pyrrolidine-tert-butyl esters from the evidence, focusing on substituents, molecular properties, and applications:

Compound Name Substituent at Pyrrolidine 2-/3-Position Molecular Weight Key Features/Applications Reference
tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate 3-[(3-Amino-2-pyridyl)amino] ~307.4 g/mol Amino-pyridyl group enables metal coordination; potential in kinase inhibitor synthesis.
tert-Butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate 2-(Iodomethyl) ~297.2 g/mol Iodide substituent facilitates cross-coupling reactions (e.g., Suzuki, Heck).
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate 2-((Methylsulfonyl)oxymethyl) ~307.4 g/mol Mesyloxy group acts as a leaving group for nucleophilic substitution (e.g., SN2 reactions).
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(2-Amino-ethylsulfanylmethyl) 260.4 g/mol Thioether and amino groups enhance solubility and metal chelation; peptide synthesis.
(S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate 2-(Methoxy(methyl)carbamoyl) ~272.3 g/mol Carbamoyl group stabilizes intermediates; used in amide bond formation.
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate 5-Oxo (pyroglutamate backbone) 185.2 g/mol Pyroglutamate scaffold common in CNS drug design (e.g., nootropic agents).

Structural and Functional Insights:

Substituent Reactivity: The iodomethyl group () and mesyloxy group () are reactive handles for further derivatization. For example, the mesyloxy compound in was synthesized in 92% yield, demonstrating efficient scalability for industrial applications. Amino-ethylsulfanylmethyl () and amino-pyridyl () substituents introduce hydrogen-bonding and chelation capabilities, making them suitable for targeting biological receptors.

The 5-oxo group in pyroglutamate derivatives () introduces rigidity to the pyrrolidine ring, influencing conformational stability in drug candidates.

Applications in Drug Discovery: Compounds with amino or thioether groups () are prevalent in protease inhibitors or antibiotics due to their nucleophilic or metal-binding properties. Iodomethyl derivatives () are critical intermediates in radiopharmaceuticals (e.g., iodine-131 labeling).

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